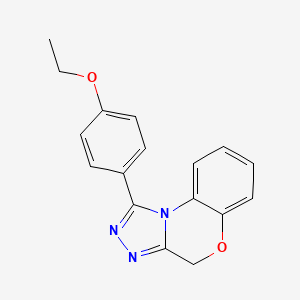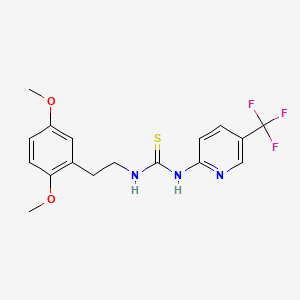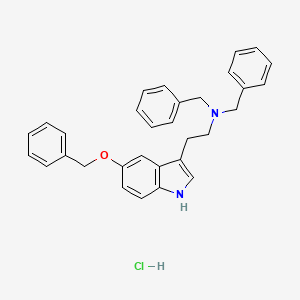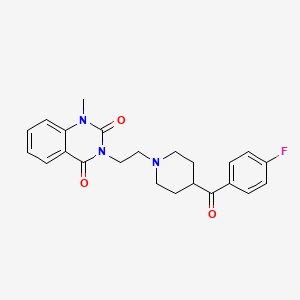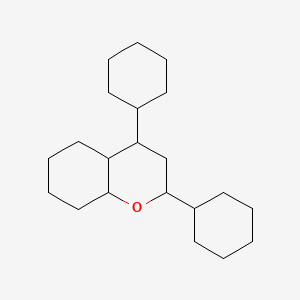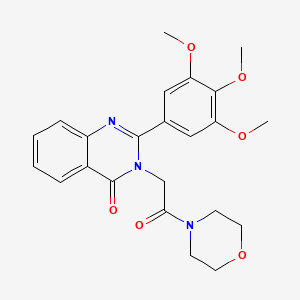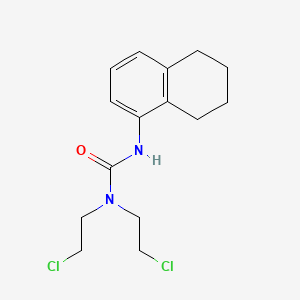
Ammonium selenite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium selenite is an inorganic compound with the chemical formula (NH4)2SeO3. It is a selenium-containing compound that is often used in various scientific and industrial applications. Selenium, a nonmetal element, is known for its unique properties and its role in biological systems. This compound is typically found as a white crystalline substance and is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium selenite can be synthesized by introducing gaseous ammonia into a solution of selenious acid (H2SeO3) while simultaneously cooling the reaction mixture. The addition of an acetone-methanol mixture (volume ratio = 3:1) at 260 K yields a white crystalline substance .
Industrial Production Methods: Industrial production of this compound involves similar methods, often scaling up the laboratory procedures. The precise control of temperature and the use of high-purity reagents are crucial to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: Ammonium selenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to ammonium selenate (NH4)2SeO4 using oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: It can be reduced to elemental selenium (Se) using reducing agents like sodium sulfite (Na2SO3).
Substitution: this compound can react with acids to form selenious acid and ammonium salts.
Major Products Formed:
- Oxidation of this compound typically yields ammonium selenate.
- Reduction results in the formation of elemental selenium.
- Substitution reactions produce selenious acid and various ammonium salts.
Scientific Research Applications
Ammonium selenite has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other selenium compounds and in various analytical techniques.
Biology: this compound is employed in studies related to selenium metabolism and its role in biological systems.
Mechanism of Action
The mechanism by which ammonium selenite exerts its effects is primarily through its interaction with biological molecules. Selenium, in the form of selenite, can be incorporated into selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound can induce oxidative stress in cells, leading to apoptosis, particularly in cancer cells .
Comparison with Similar Compounds
Sodium selenite (Na2SeO3): Similar to ammonium selenite, sodium selenite is used in various applications, including as a dietary supplement and in glass manufacturing.
Sodium selenate (Na2SeO4): This compound is another selenium-containing salt with applications in agriculture and as a dietary supplement.
Selenious acid (H2SeO3): Used in the synthesis of selenium compounds and in analytical chemistry.
Uniqueness: this compound is unique due to its specific applications in the synthesis of selenium nanoparticles and its role in biological research. Its ability to induce apoptosis in cancer cells makes it a compound of interest in medical research .
Properties
CAS No. |
7783-19-9 |
|---|---|
Molecular Formula |
H8N2O3Se |
Molecular Weight |
163.05 g/mol |
IUPAC Name |
diazanium;selenite |
InChI |
InChI=1S/2H3N.H2O3Se/c;;1-4(2)3/h2*1H3;(H2,1,2,3) |
InChI Key |
IBGIKQMUVKJVCW-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[NH4+].[O-][Se](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


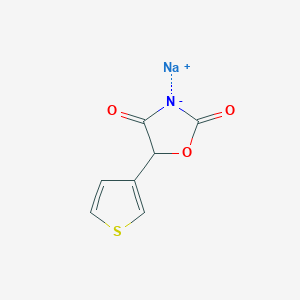
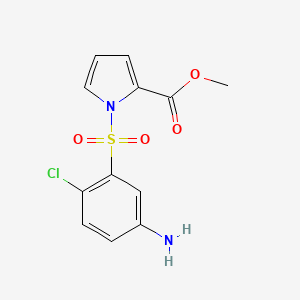
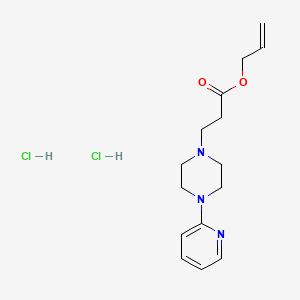
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)

